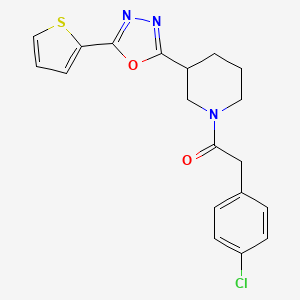![molecular formula C16H17N3O3 B2726850 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide CAS No. 1904198-85-1](/img/structure/B2726850.png)
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound belonging to the family of oxazepines and pyrrole carboxamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: To synthesize this compound, several steps are generally involved:
Starting with the synthesis of the oxazepine core, typically involving the reaction of an appropriate aromatic amine with an oxalyl chloride derivative under reflux conditions.
The intermediate 3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl is then functionalized with an ethyl linker.
The final step involves coupling the pyrrole-2-carboxamide moiety using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: For large-scale industrial production, the compound is synthesized using flow chemistry techniques to ensure high yield and purity. Continuous reactors enable precise control of reaction parameters, minimizing side reactions and impurities.
Types of Reactions
Oxidation: The compound can undergo oxidation, typically at the pyrrole ring, using reagents like m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Hydrogenation reactions can be performed on the oxazepine ring using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitutions at the amide group using organolithium or Grignard reagents are common.
Common Reagents and Conditions
Oxidizing agents: m-CPBA, Potassium permanganate (KMnO4)
Reducing agents: Pd/C, Lithium aluminium hydride (LiAlH4)
Substituting agents: Organolithium compounds, Grignard reagents
Major Products
Oxidation products primarily include the corresponding N-oxide derivatives.
Reduction leads to dihydro derivatives, enhancing the compound’s solubility.
Substitution reactions yield a variety of functionalized pyrrole derivatives.
In Chemistry
Utilized as a ligand in coordination chemistry due to its multiple binding sites.
Studied for its potential as a building block in organic electronic materials.
In Biology and Medicine
Investigated for its potential anti-inflammatory and anti-cancer properties.
Acts as a lead compound for the development of new therapeutic agents targeting specific protein kinases.
In Industry
Employed in the development of novel polymers with enhanced thermal and mechanical properties.
Used as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The compound exerts its biological effects primarily through the inhibition of specific enzyme targets. By binding to the active site of enzymes such as protein kinases, it disrupts their normal function, leading to altered cellular signaling pathways. This mechanism is exploited in the design of anti-cancer agents.
Comparaison Avec Des Composés Similaires
Compared to other oxazepine derivatives, N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide offers unique advantages due to its dual functional groups.
Unique Structural Features: The combination of oxazepine and pyrrole moieties is rare, enhancing its chemical versatility.
Similar Compounds: Other compounds in this class include 2-phenyl-2,3-dihydrobenzo[f][1,4]oxazepine and 1-ethylpyrrole-2-carboxamide, each exhibiting distinct properties and applications.
Through its multi-faceted capabilities, this compound stands out as a compound of significant interest in both research and industrial applications.
Propriétés
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15-11-22-14-6-2-1-4-12(14)10-19(15)9-8-18-16(21)13-5-3-7-17-13/h1-7,17H,8-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPCFYVYAZTBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-chlorophenyl)-6-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2726768.png)
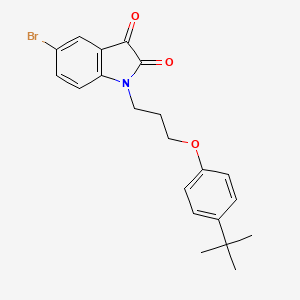
![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide](/img/structure/B2726772.png)
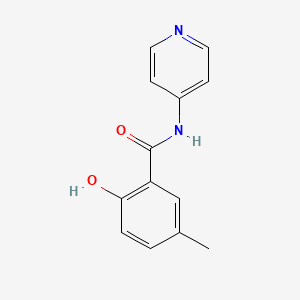
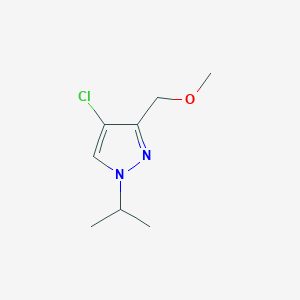
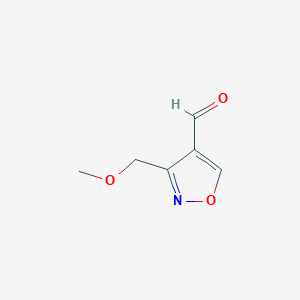

![1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2726779.png)

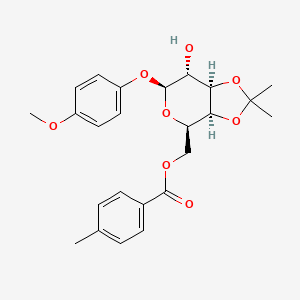

![2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2726785.png)

